1-Cyclopropyl-1H-indole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound features a cyclopropyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 5-position. The unique structure of this compound makes it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-indole-5-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with 5-formylindole in the presence of a suitable catalyst can yield the desired compound. The reaction typically requires refluxing in a solvent such as toluene or acetonitrile at elevated temperatures (around 110°C) for a specific duration .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Cyclopropyl-1H-indole-5-carboxylic acid.
Reduction: 1-Cyclopropyl-1H-indole-5-methanol.
Substitution: 2-Bromo-1-cyclopropyl-1H-indole-5-carbaldehyde.
Scientific Research Applications
1-Cyclopropyl-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of indole-based biological pathways and as a probe to investigate enzyme activities.
Industry: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-1H-indole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would vary based on the specific biological context .
Comparison with Similar Compounds
1-Cyclopropyl-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
1-Methyl-1H-indole-5-carbaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
1-Cyclopropyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3-position.
The uniqueness of this compound lies in the combination of the cyclopropyl group and the aldehyde group at the 5-position, which imparts distinct chemical and biological properties .
Biological Activity
1-Cyclopropyl-1H-indole-5-carbaldehyde is a synthetic compound belonging to the indole family, which is known for its diverse biological activities. The unique structure of this compound, characterized by a cyclopropyl group and an aldehyde functional group, positions it as a significant subject of investigation in medicinal and organic chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
- Molecular Formula : C_{11}H_{11}N O
- Molecular Weight : 185.22 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound can be attributed to its interaction with various molecular targets. Research indicates that the compound may inhibit specific enzymes involved in critical biological pathways, particularly those associated with cancer proliferation and viral replication.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of proteases involved in viral replication, similar to other indole derivatives that target SARS-CoV-2 main protease (M pro) .
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell growth by modulating pathways related to apoptosis and cell cycle regulation.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of indole derivatives. For instance, compounds similar to this compound have shown efficacy against SARS-CoV-2 by inhibiting the M pro enzyme, demonstrating significant antiviral activity without cytotoxic effects at certain concentrations .
Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | TBD | TBD | TBD |
GRL-1720 | 0.32 | >100 | >312 |
Compound 5h | 4.2 | >100 | >23 |
Case Studies
A notable study focused on a panel of indole derivatives, including compounds structurally related to this compound, assessing their effectiveness against various pathogens. The findings indicated that certain modifications in the indole structure significantly enhanced antimicrobial potency .
Example Case Study:
In a recent investigation involving indole-based compounds against bacterial strains:
- Objective : To evaluate the antibacterial properties of synthesized indole derivatives.
- Results : Several compounds displayed MIC values below 0.05 mg/mL against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections caused by resistant strains.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other indole derivatives:
Compound | Structure Feature | Notable Activity |
---|---|---|
1H-Indole-3-carbaldehyde | Aldehyde at position 3 | Anticancer |
1-Methyl-1H-indole-5-carbaldehyde | Methyl group at position 1 | Antimicrobial |
1-Cyclopropyl-1H-indole-3-carbaldehyde | Aldehyde at position 3 | Antiviral |
Properties
IUPAC Name |
1-cyclopropylindole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-8-9-1-4-12-10(7-9)5-6-13(12)11-2-3-11/h1,4-8,11H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWJJYFKKFDNQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.